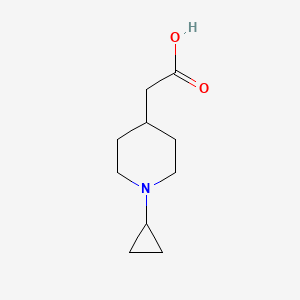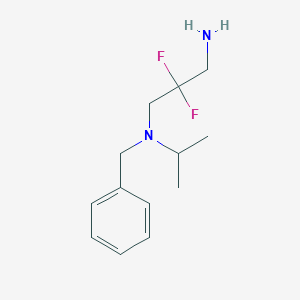
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine is a chemical compound with the molecular formula C13H20F2N2 This compound is characterized by the presence of an amino group, two fluorine atoms, a benzyl group, and a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine typically involves multi-step organic reactions. One common method involves the reaction of 3-amino-2,2-difluoropropanol with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the benzylated intermediate, which is then reacted with isopropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl and propan-2-yl groups can enhance its lipophilicity, facilitating its passage through cell membranes. The fluorine atoms can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Amino-2,2-difluoropropyl)(phenyl)(propan-2-yl)amine: Similar structure but with a phenyl group instead of a benzyl group.
(3-Amino-2,2-difluoropropyl)(methyl)(propan-2-yl)amine: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
(3-Amino-2,2-difluoropropyl)(benzyl)(propan-2-yl)amine is unique due to the presence of both benzyl and propan-2-yl groups, which can enhance its chemical reactivity and potential biological activity. The combination of these groups with the difluoropropyl moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C13H20F2N2 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
N'-benzyl-2,2-difluoro-N'-propan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C13H20F2N2/c1-11(2)17(10-13(14,15)9-16)8-12-6-4-3-5-7-12/h3-7,11H,8-10,16H2,1-2H3 |
Clé InChI |
KUHQDOZLHTVGCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=CC=C1)CC(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13160987.png)

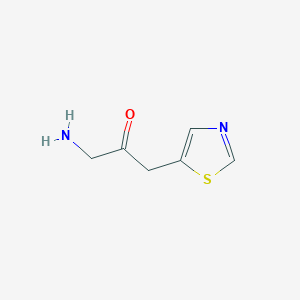



![({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene](/img/structure/B13161023.png)
![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)
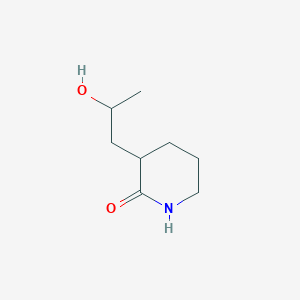
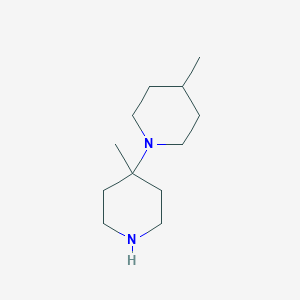

![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13161047.png)
